molecular formula C14H15N3O2 B12341530 benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate

benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B12341530
M. Wt: 257.29 g/mol
InChI Key: ZUHIPFOHBHDVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions for large-scale manufacturing.

Chemical Reactions Analysis

Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with receptors on cell surfaces, modulating cellular signaling pathways and affecting various biological processes .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12/h1-5,9,15H,6-8,10H2

InChI Key

ZUHIPFOHBHDVOG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.